![molecular formula C6H3BrFN3 B13026017 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1638771-14-8](/img/structure/B13026017.png)
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step reactions. One common method includes the cyclization of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The process may involve steps such as hydrogenation, iodination, amide formation, and cyclization . Industrial production methods often optimize these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can act as a strong oxidizing agent, reacting with many organic and inorganic substances.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include organic solvents like ethanol, chloroform, and dimethyl sulfoxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine involves its interaction with molecular targets such as kinases. The nitrogen atoms in the pyrazine ring form essential hydrogen bonds with the hinge region of kinases, inhibiting their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparaison Avec Des Composés Similaires
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-bromo-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the fluorine atom, which may affect its biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit kinase inhibitory activity but have a different ring structure, which can influence their specificity and potency.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its biological activity and make it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
1638771-14-8 |
|---|---|
Formule moléculaire |
C6H3BrFN3 |
Poids moléculaire |
216.01 g/mol |
Nom IUPAC |
2-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C6H3BrFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) |
Clé InChI |
OXMHRPRINWEXDQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=CN=C2N1)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)

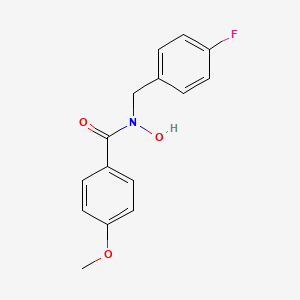
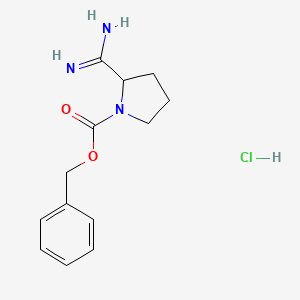
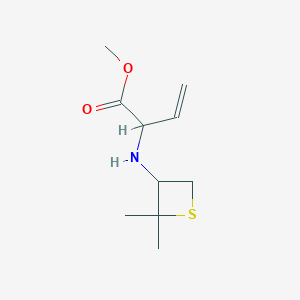
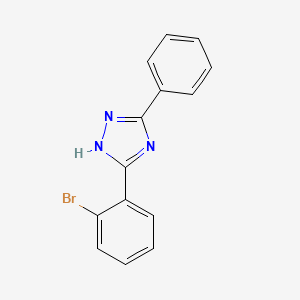
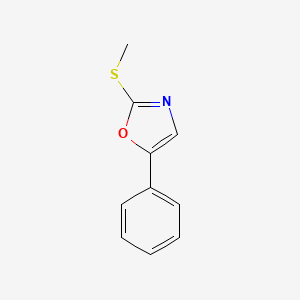
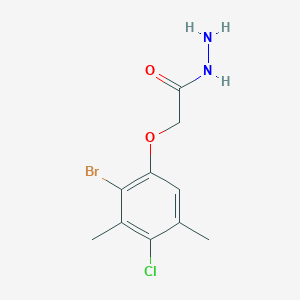
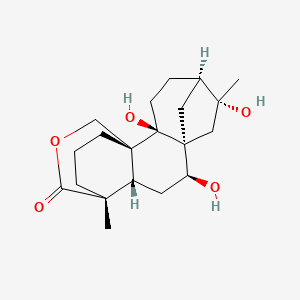

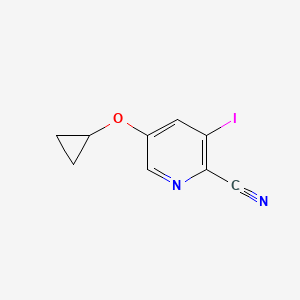
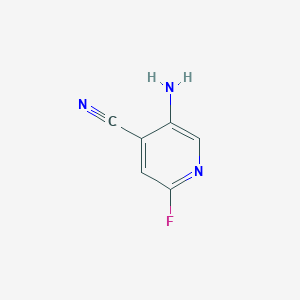
![5-Chloro-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13026004.png)
![6-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B13026022.png)
